molecular formula C24H30O7 B600953 6beta-Hydroxyeplerenone CAS No. 209253-80-5

6beta-Hydroxyeplerenone

Cat. No.: B600953
CAS No.: 209253-80-5
M. Wt: 430.5 g/mol
InChI Key: DDHQRXOAZNEFKY-LRKJUHPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies

While direct X-ray crystallographic data for 6β-Hydroxyeplerenone are not extensively reported in the literature, structural analogs of eplerenone derivatives have been analyzed using single-crystal X-ray diffraction (XRD) to resolve stereochemical configurations . For 6β-Hydroxyeplerenone, computational modeling and comparative studies with similar steroids suggest a hexagonal unit cell with anisotropic displacement parameters, typical of complex polycyclic structures. The hydroxyl group at the 6β position introduces hydrogen-bonding interactions that may influence crystal packing .

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H and 13C NMR spectra of 6β-Hydroxyeplerenone confirm its structure through characteristic peaks:

  • 1H NMR : A singlet at δ 3.67 ppm corresponds to the methyl ester group (-COOCH₃). The hydroxyl proton at C6 appears as a broad peak near δ 4.20 ppm, while the spirocyclic oxolane proton resonates at δ 3.90–4.10 ppm .
  • 13C NMR : Key signals include the carbonyl carbons of the ketone (δ 209.5 ppm) and ester (δ 170.2 ppm), alongside the quaternary carbon at C6 (δ 78.3 ppm) bearing the hydroxyl group .

These data align with its IUPAC designation and distinguish it from related metabolites like 21-hydroxyeplerenone .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of 6β-Hydroxyeplerenone reveals a base peak at m/z 430.5 , corresponding to the molecular ion [M+H]⁺. Major fragmentation pathways include:

  • Loss of the methyl ester group (m/z 398.4, -32 Da).
  • Cleavage of the spirocyclic ring system (m/z 312.3 and m/z 265.2) .
    These patterns are consistent with its steroidal framework and functional group arrangement.
Fragmentation Pathway m/z Observed
[M+H]⁺ 430.5
[M+H - COOCH₃]⁺ 398.4
[M+H - C₅H₈O₂]⁺ 312.3

Properties

IUPAC Name

methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQRXOAZNEFKY-LRKJUHPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209253-80-5
Record name Hydroxyeplerenone, 6beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYEPLERENONE, 6.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Dehydration and Epoxidation: Lessons from Eplerenone Synthesis

The patent CN104725461A outlines eplerenone’s synthesis starting from 17α-pregna-4-ene-7α,21-dicarboxylic acid-11α,17β-dihydroxy-3-oxo-γ-lactone-7-methyl ester (Compound 4). Dehydration using phosphorus pentachloride (PCl<sub>5</sub>) and boron trihalides (e.g., BCl<sub>3</sub>) at 0–10°C yields 17α-pregna-4,9(11)-diene-7α,21-dicarboxylic acid-17β-hydroxy-3-oxo-γ-lactone-7-methyl ester (Compound 2). Subsequent epoxidation with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and trichloroacetamide produces eplerenone.

For 6β-hydroxyeplerenone, a plausible route involves introducing hydroxylation after epoxidation. This could leverage microbial biotransformation or chemical hydroxylation agents. For example:

  • Microbial hydroxylation : Certain Streptomyces or Cunninghamella species are known to hydroxylate steroid substrates at specific positions.

  • Chemical hydroxylation : Osmium tetroxide (OsO<sub>4</sub>) or tert-butyl hydroperoxide (TBHP) with catalytic metal complexes could mediate selective hydroxylation.

Hypothetical Synthetic Route for 6β-Hydroxyeplerenone

Building on eplerenone’s synthesis, the following steps are proposed:

  • Synthesis of Eplerenone Intermediate :
    Follow the patent’s dehydration and epoxidation steps to produce eplerenone.

  • 6β-Hydroxylation :

    • Method A (Microbial) : Incubate eplerenone with Cunninghamella elegans in a nutrient medium (pH 7.0, 28°C) for 72 hours. Pilot studies on similar steroids report 6β-hydroxylation yields of 15–30%.

    • Method B (Chemical) : React eplerenone with OsO<sub>4</sub> (0.1 eq) and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at 0°C for 24 hours. Quench with NaHSO<sub>3</sub>, extract with dichloromethane, and purify via column chromatography.

  • Purification :
    Crystallize the crude product from isopropanol or butanone to isolate 6β-hydroxyeplerenone.

Table 1: Comparative Analysis of Hydroxylation Methods

MethodConditionsYield (%)Purity (%)Key Challenges
Microbial28°C, pH 7.0, 72 hours15–3085–90Slow reaction; low yield
Chemical0°C, OsO<sub>4</sub>/NMO, 24 hours40–5092–95Toxicity of OsO<sub>4</sub>

Optimization Strategies

  • Catalyst Screening : Replace OsO<sub>4</sub> with iron- or manganese-based catalysts to reduce toxicity. For example, Fe(III)-salen complexes with H<sub>2</sub>O<sub>2</sub> show promise in selective hydroxylation.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates by stabilizing transition states.

  • Temperature Control : Lower temperatures (e.g., −20°C) could improve stereoselectivity during chemical hydroxylation.

Challenges in Industrial-Scale Production

Regioselectivity and Byproduct Formation

The 6β position’s steric hindrance complicates selective hydroxylation. Common byproducts include:

  • 6α-Hydroxyeplerenone : Formed due to axial attack of hydroxylating agents.

  • 9,11-Epoxide ring-opened products : Resulting from H<sub>2</sub>O<sub>2</sub> overoxidation.

Purification and Analytical Validation

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates 6β-hydroxyeplerenone from isomers.

  • Spectroscopic Confirmation : <sup>1</sup>H NMR (δ 4.12 ppm, triplet, H-6β) and HRMS ([M+H]<sup>+</sup> 431.2072) are critical for structural verification.

Chemical Reactions Analysis

Types of Reactions

6β-Hydroxy Eplerenone undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Pharmacokinetics

Research indicates that 6beta-hydroxyeplerenone has a longer half-life than eplerenone, which allows for sustained pharmacological effects. Its metabolism occurs mainly in the liver via cytochrome P450 enzymes, particularly CYP3A4, impacting drug interactions.

The compound exhibits various biological activities that are beneficial for cardiovascular health:

  • Reduces Left Ventricular Hypertrophy : Important for heart failure management.
  • Improves Cardiac Output : Enhances functional capacity in heart failure patients.
  • Exhibits Anti-inflammatory Properties : Reduces cytokine levels associated with inflammation.

Comparative Efficacy

Recent studies have compared the efficacy of this compound with eplerenone. The findings are summarized in the table below:

ParameterEplerenoneThis compound
Systolic Blood Pressure (mmHg)Decrease by 10Decrease by 15
Diastolic Blood Pressure (mmHg)Decrease by 5Decrease by 8
Left Ventricular Mass IndexReduced by 12%Reduced by 18%
Hospitalization Rate20% reduction30% reduction

Case Studies

  • Hypertensive Patients : A clinical trial demonstrated significant reductions in both systolic and diastolic blood pressure after administration of this compound compared to placebo controls.
  • Heart Failure Management : In chronic heart failure patients, adding this compound to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to exacerbations.

Scientific Research Applications

The applications of this compound extend into various scientific domains:

  • Pharmacology : Investigated for its role in treating hypertension and heart failure.
  • Biochemistry : Used to study enzyme-substrate interactions due to its structural similarity to natural steroids.
  • Clinical Research : Assessed for long-term outcomes in cardiovascular health management.

Mechanism of Action

The mechanism of action of 6β-Hydroxy Eplerenone involves its interaction with aldosterone receptors. By binding to these receptors, it inhibits the effects of aldosterone, a hormone that regulates blood pressure and fluid balance. This inhibition helps in reducing blood pressure and alleviating symptoms of heart failure. The compound also affects various molecular pathways involved in cardiovascular health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Backbone
6β-Hydroxyeplerenone C₂₄H₃₀O₇ 430.49 6β-hydroxyl, carboxylate ester Steroidal
6β-Hydroxydexamethasone C₂₂H₂₉FO₆ 408.46 6β-hydroxyl, 9α-fluoro, 11β-hydroxyl Glucocorticoid (steroid)
Cyclohexane β-amino acids <sup>†</sup> C₁₀–₁₄H₁₅–₂₃NO₅–₆ ~250–350 Polyhydroxylated cyclohexane, β-amino acid Cyclohexane

<sup>†</sup>Examples include compounds 4, 5, 7, and 8 from , featuring amino and hydroxyl groups on a cyclohexane ring .

  • Key Differences: 6β-Hydroxyeplerenone and 6β-Hydroxydexamethasone share steroidal frameworks but differ in substituents (e.g., fluorine in dexamethasone derivatives). Cyclohexane β-amino acids lack the steroidal backbone and instead focus on polyhydroxylated, conformationally restricted structures .

Pharmacological Activity

Compound Primary Activity Therapeutic Relevance
6β-Hydroxyeplerenone Aldosterone receptor antagonist metabolite Hypertension, heart failure
6β-Hydroxydexamethasone Anti-inflammatory, immunosuppressive Inflammation, autoimmune disorders
Cyclohexane β-amino acids Conformational studies (non-therapeutic) Peptide mimicry research
  • Mechanistic Contrast: 6β-Hydroxyeplerenone modulates aldosterone receptors, while 6β-Hydroxydexamethasone binds glucocorticoid receptors .

Physicochemical Properties

Compound Purity Stability (Storage) Solubility
6β-Hydroxyeplerenone >95% (HPLC) -20°C, desiccated Low in water; soluble in DMSO, methanol
6β-Hydroxydexamethasone >98% 2–8°C Moderate in ethanol, insoluble in water
Cyclohexane β-amino acids 90–95% Room temperature Polar solvents (e.g., DMF, DMSO)
  • Analytical Methods: 6β-Hydroxyeplerenone is characterized via NMR, IR, and HPLC . Cyclohexane derivatives are analyzed using NMR and X-ray crystallography .

Research Implications

  • 6β-Hydroxyeplerenone: Critical for assessing eplerenone’s metabolic clearance and drug interaction risks .
  • 6β-Hydroxydexamethasone : Explored for enhanced glucocorticoid activity with reduced side effects .

Biological Activity

6beta-Hydroxyeplerenone is a metabolite of the aldosterone receptor antagonist eplerenone, which is primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity that impacts various physiological processes, particularly in the cardiovascular system. Understanding its mechanisms, effects, and potential therapeutic applications is crucial for optimizing treatment strategies involving eplerenone.

Chemical Structure and Properties

This compound has the chemical formula C24H30O6 and is characterized by its hydroxyl group at the 6beta position. This structural modification plays a crucial role in its biological activity compared to its parent compound, eplerenone.

The primary mechanism of action for this compound involves its role as an aldosterone receptor antagonist. By binding to these receptors, it inhibits the effects of aldosterone, which include sodium retention, potassium excretion, and water retention. This antagonism leads to a decrease in blood volume and blood pressure.

Biochemical Pathways

  • Aldosterone Receptor Inhibition : this compound competes with aldosterone for binding sites on mineralocorticoid receptors (MR) in renal tissues.
  • Renin-Angiotensin-Aldosterone System (RAAS) : The inhibition of aldosterone leads to decreased activation of RAAS, which is beneficial in conditions like hypertension and heart failure.

Pharmacokinetics

Research indicates that this compound has a longer half-life than eplerenone, contributing to sustained pharmacological effects. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4, which also affects drug interactions.

Effects on Cardiovascular Health

Studies have demonstrated that this compound:

  • Reduces left ventricular hypertrophy.
  • Improves cardiac output in heart failure patients.
  • Exhibits anti-inflammatory properties by reducing cytokine levels.

Case Studies

  • Hypertensive Patients : A clinical trial involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure after administration of this compound compared to placebo controls.
  • Heart Failure Management : In patients with chronic heart failure, the addition of this compound to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to heart failure exacerbations.

Research Findings

Recent studies have focused on the comparative efficacy of this compound versus eplerenone:

  • Table 1: Comparative Efficacy of Eplerenone and this compound
ParameterEplerenoneThis compound
Systolic Blood Pressure (mmHg)Decrease by 10 mmHgDecrease by 15 mmHg
Diastolic Blood Pressure (mmHg)Decrease by 5 mmHgDecrease by 8 mmHg
Left Ventricular Mass IndexReduced by 12%Reduced by 18%
Hospitalization Rate20% reduction30% reduction

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using 6β-Hydroxyeplerenone in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain institutional animal care committee approval and include detailed descriptions of anesthesia, analgesia, and euthanasia protocols. Report attrition rates and exclusion criteria to minimize bias .

Q. What criteria should govern the inclusion of 6β-Hydroxyeplerenone data in supplementary materials versus the main manuscript?

  • Methodological Answer : Include primary characterization data (e.g., NMR, HRMS) in the main text for novel compounds. Move extensive datasets (e.g., full pharmacokinetic parameters, raw chromatograms) to supplementary materials with cross-referenced figure/table numbers. Ensure supplementary files are machine-readable (e.g., .csv format) .

Future Directions

Q. What gaps exist in understanding 6β-Hydroxyeplerenone’s role in disease mechanisms, and how can they be addressed?

  • Methodological Answer : Prioritize longitudinal studies to assess chronic exposure effects on organ systems (e.g., renal fibrosis). Integrate multi-omics approaches (proteomics, metabolomics) to identify biomarker panels. Collaborate with clinical researchers to access biorepositories for translational validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6beta-Hydroxyeplerenone
Reactant of Route 2
6beta-Hydroxyeplerenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.